molecular formula C14H26N2O3 B2975260 Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate CAS No. 2416230-57-2

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate

Cat. No. B2975260
CAS RN: 2416230-57-2
M. Wt: 270.373
InChI Key: WHOUQTGVMJVZMW-UHFFFAOYSA-N
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Description

Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is a chemical compound . It is also known as tert-butyl ((6r,9r)-1-oxa-4-azaspiro [5.5]undecan-9-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is 270.37 . It is a powder at room temperature .

Scientific Research Applications

Protective Group Introduction in Amino Acids

Tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) has been described for the preparation of N-Boc-amino acids. It reacts with amino acids and their esters at room temperature, providing N-Boc-amino acids and their esters with good yields and purity. This method is highlighted for its ability to introduce the Boc group without racemization, offering a stable alternative to traditional reagents (B. L. Maheswara Rao et al., 2017).

Synthesis of Novel Spirocyclic Compounds

Research has developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that serves as a convenient starting point for further selective derivations, accessing chemical space complementary to piperidine ring systems. This compound and related intermediates are valuable for synthesizing novel compounds with potential applications in various fields (M. J. Meyers et al., 2009).

Polymer Stabilization

The compound 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80) exhibits a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants in polymers. The association through hydrogen bonding between phenolic and thiopropionate antioxidants is crucial for synergistic stabilization, offering insights into the design of more effective polymer stabilizers (Shin-ichi Yachigo et al., 1992).

Exploration in Medicinal Chemistry

Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been explored as antibacterial agents, demonstrating the potential of spirocyclic derivatives in the development of new therapeutic agents. This research underscores the utility of these compounds in synthesizing new fluoroquinolone derivatives with activity against specific bacterial strains, expanding the arsenal of antibacterial agents (A. Lukin et al., 2022).

Mechanism of Action

The mechanism of action of Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to its interactions with biological systems, which may not be applicable for this compound .

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-5-14(15-10-11)6-8-18-9-7-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOUQTGVMJVZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CCOCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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